![molecular formula C11H9F3N2O2 B2839395 Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-49-6](/img/structure/B2839395.png)

Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

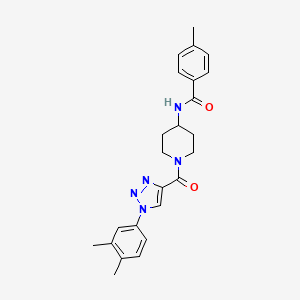

Imidazo[1,2-a]pyridine compounds are important intermediates in the synthesis of various bioactive molecules . They contain an imidazo ring, which is a five-membered ring structure containing two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is obtained through a three-step reaction .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like X-ray diffraction and density functional theory (DFT) calculations . The results from DFT optimized molecular structures are often consistent with those obtained from single-crystal X-ray diffraction .Chemical Reactions Analysis

Cyanoacetohydrazides are often used in the synthesis of heterocyclic compounds via different types of reactions, including cyclocondensation and cyclization . The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates have been prepared through reactions with 2-aminopyrimidines, leading to the synthesis of carboxylic acids with potential antiinflammatory and analgesic activities (Abignente et al., 1984). Additionally, the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate has been demonstrated in synthesizing a wide range of trifluoromethyl heterocycles, highlighting the chemical reactivity and potential applications in medicinal chemistry (Honey et al., 2012).

Fluorescent Properties and Organic Fluorophores

Research into the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines has identified them as significant organic fluorophores, useful in biomarker and sensor applications. The effect of substituents on luminescent properties has been explored, with 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines synthesized and evaluated for fluorescence emission. These compounds have shown potential as biomarkers and photochemical sensors, with hydroxymethyl groups acting as enhancers of fluorescence intensity in some cases (Velázquez-Olvera et al., 2012).

Novel Organic Fluorophores and Sensing Applications

A heteroatom-containing organic fluorophore, 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. It serves as a fluorescent pH sensor in both solution and solid states, showcasing the versatility of heterocyclic compounds in developing new chemical sensors and photonic materials (Yang et al., 2013).

Mechanism of Action

Target of Action

Similar compounds with an imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity against certain bacteria .

Mode of Action

It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMZJHXJCULQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2F)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2839314.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2839316.png)

![4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2839318.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide](/img/structure/B2839320.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2839321.png)

![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)

![3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2839328.png)

![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide](/img/structure/B2839334.png)